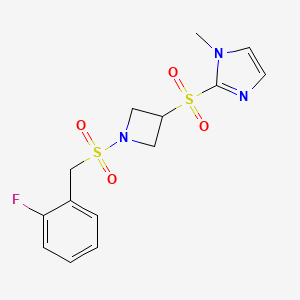

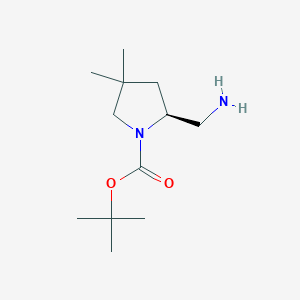

![molecular formula C9H16ClNO2 B2514195 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride CAS No. 2248291-24-7](/img/structure/B2514195.png)

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

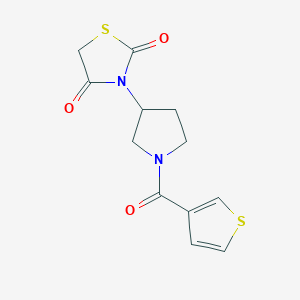

The compound 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid; hydrochloride is a bicyclic amino acid that has been the subject of various synthetic studies due to its potential applications in transport systems and as a model substrate for discrimination of amino acid transport systems . Its structure includes an additional methylene group compared to its bicycloheptane analogue, which results in an optically symmetrical amino acid, eliminating the need for optical resolution to obtain a homogeneous test substrate .

Synthesis Analysis

The synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids has been achieved through different routes. One approach involves the resolution of ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate with O,O'-dibenzoyltartaric acid, followed by isomerization, hydrogenation, and hydrolysis to obtain various enantiomers . Another method includes a single-step synthesis on a gram scale of four pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid using (R)-1-phenylethylamine to confer chirality . Additionally, di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic acid derivatives have been synthesized via dihydro-1,3-oxazine or γ-lactone intermediates .

Molecular Structure Analysis

The molecular structure and stereochemistry of synthesized compounds have been determined using techniques such as NMR spectroscopy and X-ray crystallography. The relative configurations of the synthesized compounds were determined based on 3J(H,H) coupling constants . The crystal structure of related compounds, such as 3-diphenylacetoxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, has also been determined by X-ray diffraction .

Chemical Reactions Analysis

The synthesized 3-aminobicyclo[3.2.1]octane-3-carboxylic acids have been evaluated for their reactivity with Na+-independent amino acid transport systems, showing more reactivity than the bicycloheptane analogue . The compounds have also been used to prepare a series of N-3-alkyl compounds through a "one-pot" deprotection-alkylation procedure, with their biological activity evaluated on the GABA receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and their derivatives have been studied through various analytical techniques. The solubility profile and enantiomeric purity of the compounds have been measured, with some studies using chiral-HPLC for determination . The NMR spectroscopy has been extensively used for the assignment of the bicyclic carbon and proton resonances .

科学的研究の応用

Synthesis and Transport Applications

3-Aminobicyclo[3.2.1]octane-3-carboxylic acids have been synthesized and compared to other bicycloheptane analogs for their specificity to the Na+-independent membrane transport system L in Ehrlich ascites tumor cell and rat hepatoma cell line HTC. These studies highlighted their higher reactivity with the Na+-independent amino acid transport system compared to other systems (Christensen et al., 1983).

Synthesis of Enantiomers and Derivatives

The synthesis of enantiomers and derivatives of 3-aminobicyclo compounds has been explored. For instance, the efficient synthesis of enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and its saturated analogues was achieved through isomerization, hydrogenation, and hydrolysis (Palkó et al., 2013).

Transformations for Synthesis and Structural Studies

Research has been conducted on the synthesis and transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. These transformations include the preparation of compounds like all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid and determining their structures using IR and NMR (Palkó et al., 2011).

Application in Peptide Mimicry and Conformational Studies

Research into the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, including 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid, has shown applications in peptide mimicry and studying conformationally constrained dipeptide isosteres (Guarna et al., 1999).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s recommended to refer to the MSDS for complete safety information .

作用機序

Target of Action

The primary target of 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride is the Na±independent membrane transport system L . This system is found in various cell types, including the Ehrlich ascites tumor cell and the rat hepatoma cell line HTC .

Mode of Action

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride: interacts with its target by inhibiting the cellular uptake of known system-specific amino acids . This compound has been found to be more reactive than the bicycloheptane analogue with the Na±independent amino acid transport system of the test cells .

Biochemical Pathways

The biochemical pathway affected by 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride is the amino acid transport system. Specifically, it inhibits the Na±independent system L, which favors neutral amino acids

Result of Action

The molecular and cellular effects of 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride ’s action are primarily related to its inhibitory effect on the cellular uptake of system-specific amino acids . This can potentially affect the metabolic processes within the cell that rely on these amino acids.

特性

IUPAC Name |

3-aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)4-6-1-2-7(3-6)5-9;/h6-7H,1-5,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMUHDONAYPOSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC(C2)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2514134.png)

![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2514135.png)